Phosphoaminophosphonic acid-guanylate ester

Vue d'ensemble

Description

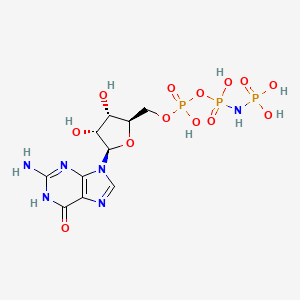

Le guanylyl imidodiphosphate est un analogue nucléotidique purique du triphosphate de guanosine. Dans ce composé, l'un des atomes d'oxygène est remplacé par une amine, ce qui donne un groupe fonctionnel non hydrolysable. Cette structure unique permet au guanylyl imidodiphosphate de se lier fortement aux protéines G en présence d'ions magnésium, ce qui en fait un puissant stimulateur de l'adénylate cyclase .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du guanylyl imidodiphosphate implique généralement la réaction de la guanosine avec l'acide imidodiphosphorique. Le processus nécessite un contrôle précis des conditions réactionnelles, notamment la température, le pH et la présence de catalyseurs pour garantir la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle du guanylyl imidodiphosphate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir le composé sous sa forme pure. La production est réalisée sous des mesures de contrôle de qualité strictes pour garantir la cohérence et la fiabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le guanylyl imidodiphosphate subit principalement des réactions de liaison avec les protéines G. Il ne participe pas aux réactions chimiques typiques comme l'oxydation, la réduction ou la substitution en raison de sa nature non hydrolysable.

Réactifs et conditions courants : La liaison du guanylyl imidodiphosphate aux protéines G nécessite la présence d'ions magnésium. Cette interaction est cruciale pour son rôle de stimulateur de l'adénylate cyclase.

Principaux produits formés : Le produit principal de l'interaction entre le guanylyl imidodiphosphate et les protéines G est la forme activée de la protéine G, qui stimule ensuite l'activité de l'adénylate cyclase .

Applications De Recherche Scientifique

Biochemical Research

Phosphoaminophosphonic acid-guanylate ester serves as a critical research tool in various biochemical studies:

- G-Protein Activation : It acts as a potent activator of adenylate cyclase by binding to G-proteins in the presence of magnesium ions, leading to increased levels of cyclic adenosine monophosphate (cAMP). This process is crucial for understanding cellular signaling pathways involved in growth, differentiation, and metabolism .

- Signal Transduction Studies : The compound is extensively used to investigate signal transduction pathways. For example, it has been shown to influence the activity of Ras-related proteins and other small GTPases, which play essential roles in cell signaling .

Pharmaceutical Development

The unique properties of this compound make it a candidate for therapeutic applications:

- Cancer Research : Studies have identified its potential role in modulating the activity of proteins involved in cancer signaling pathways. For instance, it has been linked to the regulation of the mTOR pathway through interactions with RRAGC, a small G-protein that signals intracellular amino acid concentrations .

- Drug Development : As a non-hydrolyzable GTP analog, it provides insights into drug design aimed at targeting GTPase-related pathways. Its ability to inhibit specific enzymatic reactions makes it valuable for developing inhibitors that can modulate cellular responses .

Enzyme Interaction Studies

This compound is used to study enzyme interactions:

- Inhibition Studies : It has been shown to inhibit various ATP-dependent processes by mimicking GTP, allowing researchers to explore the mechanisms of enzyme action and regulation .

- Structural Biology : The compound's binding characteristics have been investigated using X-ray crystallography, providing insights into the structural dynamics of G-proteins when bound to nucleotide analogs .

Case Study 1: Role in Cancer Signaling

A study focusing on follicular lymphoma demonstrated how this compound interacts with RRAGC mutations, leading to enhanced mTOR activation. This finding suggests potential therapeutic targets for cancer treatment through modulation of this pathway .

Case Study 2: Structural Insights into Protein Interactions

Research utilizing X-ray crystallography revealed detailed structural interactions between this compound and small GTPases. These insights are crucial for understanding how mutations affect protein function and contribute to diseases .

Mécanisme D'action

Guanylyl imidodiphosphate exerts its effects by binding tightly to G-proteins in the presence of magnesium ions. This binding activates the G-protein, which in turn stimulates adenylate cyclase. The activation of adenylate cyclase leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various cellular processes, including signal transduction and protein synthesis .

Comparaison Avec Des Composés Similaires

- Guanosine triphosphate

- Guanosine diphosphate

- Guanosine monophosphate

Comparison: Guanylyl imidodiphosphate is unique among these compounds due to its non-hydrolyzable nature. Unlike guanosine triphosphate, which can be hydrolyzed to guanosine diphosphate and guanosine monophosphate, guanylyl imidodiphosphate remains intact, making it a valuable tool in studies requiring stable nucleotide analogs .

Activité Biologique

Phosphoaminophosphonic acid-guanylate ester (GNP) is a non-hydrolyzable analog of guanosine triphosphate (GTP), characterized by the substitution of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom. This modification significantly alters its biochemical interactions, making GNP a valuable tool in molecular biology and pharmacology. This article explores the biological activity of GNP, focusing on its mechanisms, applications, and research findings.

- Molecular Formula : C₁₀H₁₇N₆O₁₂P₃

- Molecular Weight : 522.20 g/mol

- CAS Number : 34273-04-6

The structural modification enhances GNP's ability to bind tightly to G-proteins in the presence of magnesium ions (Mg²⁺), which is crucial for its role as a potent stimulator of adenylate cyclase, an enzyme involved in cyclic AMP (cAMP) production .

GNP functions primarily by inhibiting GTP hydrolysis, which is essential for the activation and regulation of small GTPases involved in various cellular processes. The inhibition of hydrolysis leads to prolonged activation states of these proteins, impacting signaling pathways critical for cell growth, differentiation, and metabolism.

Key Mechanisms:

- Inhibition of GTP Hydrolysis : GNP binds to GTPases, preventing their conversion to inactive GDP-bound forms.

- Stimulation of Adenylate Cyclase : By mimicking GTP, GNP activates adenylate cyclase, leading to increased levels of cAMP, a secondary messenger involved in numerous signaling pathways.

Biological Applications

GNP has been utilized in various research contexts to elucidate the roles of GTPases and their regulatory mechanisms:

- Cell Signaling Studies : As a non-hydrolyzable analog, GNP helps researchers study the dynamics of GTPase signaling without the confounding effects of nucleotide turnover.

- Drug Development : Due to its ability to modulate GTPase activity, GNP serves as a lead compound for developing therapeutics targeting diseases linked to aberrant GTPase signaling, such as cancer and metabolic disorders .

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings from recent research:

Case Studies

- KRAS Inhibition : In studies involving mutant KRAS proteins, GNP effectively prevented the transition to inactive states by competitively inhibiting GDP binding. This has implications for understanding cancer biology and potential therapeutic interventions targeting KRAS mutations.

- Dynamin Functionality : Research involving dynamin revealed that GNP enhances membrane fission processes by promoting its active conformational state. This highlights the compound's utility in studying membrane trafficking and endocytosis mechanisms.

Propriétés

Numéro CAS |

34273-04-6 |

|---|---|

Formule moléculaire |

C10H17N6O13P3 |

Poids moléculaire |

522.20 g/mol |

Nom IUPAC |

[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |

InChI |

InChI=1S/C10H17N6O13P3/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24)/t3-,5-,6-,9-/m1/s1 |

Clé InChI |

UQABYHGXWYXDTK-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N |

Key on ui other cas no. |

34273-04-6 |

Synonymes |

GMP-P(NH)P GMP-PNP Gpp(NH)p Guanosine 5'-(Beta,Gamma-Imido)Triphosphate Guanyl 5' Imidodiphosphate Guanyl-5'-Imidodiphosphate Guanylyl Imidodiphosphate Imidodiphosphate, Guanylyl P(NH)PPG |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.